molecular formula C4H12N2O2S B1295353 Sulfamide, tetramethyl- CAS No. 3768-63-6

Sulfamide, tetramethyl-

Cat. No. B1295353
CAS RN: 3768-63-6
M. Wt: 152.22 g/mol
InChI Key: WIOVVBRSQYYSMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfamide, known chemically as SO2(NH2)2, is a compound that forms orthorhombic crystals and has been studied for its crystal structure and potential applications. The molecule is tetrahedral and exhibits symmetry, with bond lengths and angles that have been precisely determined through crystallographic methods . Additionally, sulfamide has been identified as a promising material for deep-ultraviolet nonlinear optical (NLO) applications due to its strong second-harmonic generation (SHG) efficiency and significant birefringence .

Synthesis Analysis

The synthesis of tetrasilyl substituted sulfamide involves the reaction of N,N'-bis(trimethylsilyl)sulfamide with butyl lithium and trimethyl bromosilane, leading to the formation of N,N,N',O-tetrakis(trimethylsilyl)-sulfamide. This process is part of the broader research into silyl substituted amidosulfonic acids and their derivatives . Furthermore, the synthesis of new cyclic sulfamides linked to tetrathiafulvalene has been achieved through a series of reactions starting from a Wittig-type reaction and proceeding through nitro group reduction, reaction with chlorosulfonyl isocyanate, and cyclization .

Molecular Structure Analysis

The molecular structure of sulfamide has been established as a tetrahedral molecule with specific bond lengths and angles. The S-O bond length is 1.391 Å, the S-N bond length is 1.600 Å, and the bond angles include O-S-O at 119.4° and N-S-N at 112.1° . The structure of tetrakis-trimethylsilyl substituted sulfamide, a derivative of sulfamide, has also been characterized, although the specific details of its molecular geometry are not provided in the abstract .

Chemical Reactions Analysis

Sulfamide and its derivatives participate in various chemical reactions. For instance, the synthesis of cyclic sulfamides linked to tetrathiafulvalene involves a Wittig-type reaction, reduction of a nitro group to an amino group, and cyclization under basic conditions . These reactions are crucial for the development of new compounds with potential applications in nonlinear optics and other fields.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamide have been extensively studied. It forms orthorhombic crystals and is packed into layers with weak intermolecular N-H...O bonds stabilizing the structure . Sulfamide has been confirmed as an excellent deep-ultraviolet NLO material, with records in SHG efficiency and birefringence among non-π-conjugated DUV NLO materials . Theoretical studies on the chemical reactivity of cyclic sulfamides linked to tetrathiafulvalene have revealed high reactivity and good candidacy as NLO materials, as indicated by their first hyperpolarizability .

Scientific Research Applications

Summary of the Application

Sulfonimidates are organosulfur species that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates, and as alkyl transfer reagents .

Methods of Application or Experimental Procedures

The synthesis of sulfonimidates involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Results or Outcomes

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols, and phenols . They have also been used in the synthesis of poly(oxothiazene) polymers and thionylphosphazene monomers and polymers .

2. Sulfonamide Drugs: Structure, Antibacterial Property, Toxicity, and Biophysical Interactions

Summary of the Application

Sulfonamides are an important class of synthetic antimicrobial drugs used for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Methods of Application or Experimental Procedures

Sulfonamides are organo-sulphur compounds containing the -SO2NH2 and/or -SO2NH- group . They are characteristic of the existence of sulfanilamide group and a distinct 6- or 5-membered heterocyclic rings .

Results or Outcomes

Sulfonamides have potential to cause various unfavorable side effects including diseases of the digestive and respiratory tracts . When used in large doses, they may cause a strong allergic reaction .

3. Sulfonamides as Anti-Diabetic Agents

Summary of the Application

Sulfonamides have been found to have anti-diabetic properties . They can be used in the treatment of diabetes, a chronic disease characterized by high levels of sugar in the blood.

4. Sulfonamides as Anti-Hypertension Agents

Summary of the Application

Sulfonamides have been found to have anti-hypertensive properties . They can be used in the treatment of hypertension, a condition characterized by high blood pressure.

5. Sulfonamides as Anti-Depressant Agents

Summary of the Application

Sulfonamides have been found to have anti-depressant properties . They can be used in the treatment of depression, a common mental health disorder characterized by persistent feelings of sadness and a loss of interest in activities.

6. Sulfonamides as Herbicidal Agents

Summary of the Application

Sulfonamides have been found to have herbicidal properties . They can be used in the control of unwanted plants or weeds in agricultural fields.

Safety And Hazards

While specific safety and hazard information for “Sulfamide, tetramethyl-” was not found, sulfonamides in general can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-(dimethylsulfamoyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-5(2)9(7,8)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOVVBRSQYYSMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90191113
Record name N,N,N'N'-Tetramethylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sulfamide, tetramethyl-

CAS RN

3768-63-6
Record name Tetramethylsulfamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003768636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfamide, tetramethyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N'N'-Tetramethylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90191113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylsulfamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QLG3MMS9UX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfamide, tetramethyl-
Reactant of Route 2
Reactant of Route 2
Sulfamide, tetramethyl-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sulfamide, tetramethyl-
Reactant of Route 4
Reactant of Route 4
Sulfamide, tetramethyl-
Reactant of Route 5
Reactant of Route 5
Sulfamide, tetramethyl-
Reactant of Route 6
Reactant of Route 6
Sulfamide, tetramethyl-

Citations

For This Compound
3
Citations
JW Haynes - 1971 - books.google.com
This publication reports research involving pesticides. It does not contain recommendations for their use, nor does it imply that the uses discussed here have been registered. All uses of …
Number of citations: 9 books.google.com
H Chihara, N Nakamura - Nuclei Zr-Bi, 1989 - Springer
This document is part of Subvolume C ‘Nuclei Zr - Bi’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com
H Chihara, N Nakamura - Nuclei D-Cl, 1988 - Springer
This document is part of Subvolume A ‘Nuclei D - Cl’ of Volume 20 ‘Nuclear Quadrupole Resonance Spectroscopy Data’ of Landolt-Börnstein - Group III Condensed Matter. …
Number of citations: 0 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.